Methyl quinoline-4-carboxylate

Description

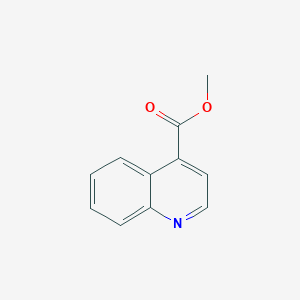

Structure

3D Structure

Properties

IUPAC Name |

methyl quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZUGRPXEZGEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388240 | |

| Record name | methyl quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21233-61-4 | |

| Record name | methyl quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Quinoline Scaffold

An In-depth Technical Guide to Methyl Quinoline-4-carboxylate: Structure, Properties, and Applications

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone in the development of numerous therapeutic agents.[3] Derivatives of quinoline exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4] Within this vital class of compounds, this compound emerges as a pivotal synthetic intermediate and a fundamental building block for drug discovery. Its strategic placement of a reactive ester group on the quinoline core provides a versatile handle for chemical modification, enabling researchers to systematically explore structure-activity relationships (SAR) and develop novel, highly potent therapeutic candidates.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound, culminating in a discussion of its critical role in the synthesis of advanced, biologically active molecules.

PART 1: Core Chemical and Physical Identity

Chemical Structure and Identifiers

This compound is an aromatic organic compound featuring a quinoline core substituted with a methyl ester group at the 4-position.

-

Chemical Name: this compound

-

Canonical SMILES: COC(=O)C1=CC=NC2=CC=CC=C12[5]

Physicochemical Properties

A summary of the key physicochemical data for this compound and its parent compound, quinoline-4-carboxylic acid, is presented below. This data is essential for planning chemical reactions, purification, and formulation studies.

| Property | Value (this compound) | Value (Quinoline-4-carboxylic acid) |

| Appearance | White to off-white solid (typical) | Crystalline solid |

| Melting Point | Data not explicitly available | 254-255 °C |

| Boiling Point | Data not explicitly available | Data not available |

| Solubility | Generally soluble in organic solvents like DCM, EtOAc, MeOH | Slightly soluble in water and ethanol |

PART 2: Synthesis and Characterization

The synthesis of this compound is most commonly and efficiently achieved through the esterification of its parent, quinoline-4-carboxylic acid. This precursor acid can be synthesized via several classic named reactions, including the Doebner and Pfitzinger reactions, which construct the quinoline ring itself.[9]

Recommended Synthetic Protocol: Fischer Esterification

This protocol details the direct conversion of quinoline-4-carboxylic acid to its methyl ester. The causality behind this choice is its high efficiency, use of common reagents, and straightforward workup procedure, making it a reliable and scalable method in a research setting.

Reaction Scheme: Quinoline-4-carboxylic acid + Methanol --(H⁺ catalyst)--> this compound + Water

Step-by-Step Methodology:

-

Reaction Setup: To a solution of quinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reagent, ~10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise at room temperature.

-

Expert Insight: The use of excess methanol drives the equilibrium towards the product side, maximizing yield according to Le Châtelier's principle. Sulfuric acid is a superior catalyst to HCl in this context as it is also a powerful dehydrating agent, further preventing the reverse hydrolysis reaction.

-

-

Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Expert Insight: Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate without requiring super-atmospheric pressures.

-

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. Neutralize the solution by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

-

Expert Insight: This step neutralizes the acidic catalyst and quenches the reaction. The resulting this compound, being less polar than its carboxylic acid precursor and poorly soluble in water, will precipitate out as a solid.

-

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

-

Expert Insight: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

-

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.

-

Self-Validating System: The purity of the final product must be confirmed by measuring its melting point and obtaining ¹H NMR and mass spectrometry data, which should match the expected values for the target compound.

-

Synthesis Workflow Diagram

References

- 1. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 21233-61-4 | WAA23361 [biosynth.com]

- 6. capotchem.cn [capotchem.cn]

- 7. This compound,(CAS# 21233-61-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. This compound | C11H9NO2 | CID 3002895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. iipseries.org [iipseries.org]

quinoline-4-carboxylic acid methyl ester synthesis basics

An In-Depth Technical Guide to the Synthesis of Quinoline-4-Carboxylic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, quinoline-4-carboxylic acids and their esters are pivotal intermediates and final products in drug discovery, exhibiting a wide range of biological activities, including antibacterial, antitumor, and antiviral properties.[1][2][3] This guide provides a comprehensive technical overview of the foundational methods for synthesizing quinoline-4-carboxylic acid methyl ester. It delves into the mechanistic underpinnings of two primary synthetic routes for the quinoline core—the Pfitzinger and Doebner reactions—and follows with a detailed exploration of the subsequent esterification process. The content is structured to provide not just procedural steps but also the causal logic behind experimental choices, ensuring a deep understanding for researchers in the field.

Part 1: Synthesis of the Quinoline-4-Carboxylic Acid Core

The initial and most critical phase of the synthesis is the construction of the quinoline-4-carboxylic acid backbone. The choice of method is dictated by the availability of starting materials, desired substitution patterns, and reaction scalability. We will focus on two of the most robust and direct methods: the Pfitzinger reaction and the Doebner reaction.

The Pfitzinger Reaction: A Convergent Approach from Isatin

First reported by Wilhelm Pfitzinger, this reaction provides a versatile and efficient route to substituted quinoline-4-carboxylic acids.[1][4] The core strategy involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, conducted in the presence of a strong base.[1][2]

The trustworthiness of the Pfitzinger reaction lies in its predictable, stepwise mechanism. The process is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring. This ring-opening is the key step, forming a keto-acid intermediate (an isatinate), which exposes an aniline-like amino group.[1][4] This intermediate then undergoes a condensation reaction with the carbonyl compound (e.g., a ketone) to form an imine (Schiff base), which exists in equilibrium with its enamine tautomer.[3][4] The final, irreversible step is an intramolecular cyclization followed by dehydration, which yields the stable, aromatic quinoline-4-carboxylic acid.[4][5]

Caption: The Pfitzinger reaction pathway from isatin to the quinoline product.

This protocol provides a representative example using isatin and acetophenone.[1]

-

Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10.0 g of KOH pellets in ~30 mL of 95% ethanol. Stir until fully dissolved. Note: This dissolution is highly exothermic and should be handled with care.

-

Isatin Ring Opening: To the stirred, cooled KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow as the ring opens.[1] Stir at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate.

-

Addition of Carbonyl: Add a stoichiometric equivalent of acetophenone (~4.1 mL) dropwise to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After cooling, dilute the reaction mixture with ~100 mL of water.

-

Perform an extraction with diethyl ether to remove any unreacted acetophenone or neutral impurities.

-

Carefully acidify the aqueous layer with glacial acetic acid or dilute HCl until the pH is approximately 4-5. The product will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the final product.

-

The Doebner Reaction: A Three-Component Assembly

The Doebner reaction is a powerful three-component coupling of an aniline, an aldehyde, and pyruvic acid to directly synthesize quinoline-4-carboxylic acids.[5] This method is particularly valuable for its operational simplicity and the ability to introduce diversity at the 2-position of the quinoline ring based on the choice of aldehyde.

The reaction typically proceeds under acidic catalysis. The initial step is the formation of a Schiff base (imine) from the condensation of the aniline and the aldehyde. Concurrently, pyruvic acid can enolize. The key bond-forming event is a Michael-type addition or related condensation between the enol/enolate of pyruvic acid and the imine. The resulting adduct then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration and oxidation to furnish the aromatic quinoline-4-carboxylic acid.[5] Modern variations, such as the Doebner hydrogen-transfer reaction, have been developed to improve yields, especially for anilines bearing electron-withdrawing groups.[6][7]

Caption: Key steps in the acid-catalyzed Fischer esterification process.

-

Reaction Setup: Suspend the synthesized quinoline-4-carboxylic acid (1.0 mmol) in anhydrous methanol (10-20 mL) in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a few drops of thionyl chloride (SOCl₂) to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for 4-24 hours, depending on the reactivity of the substrate. Monitor the disappearance of the starting material by TLC.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the pure quinoline-4-carboxylic acid methyl ester.

-

Alternative and One-Pot Esterification Strategies

For substrates that are sensitive to strong acids or where Fischer esterification gives low yields, alternative methods are employed. [8]

-

Via Acid Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The crude acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine, to give the methyl ester. [3]* TMSCl-Mediated One-Pot Synthesis: An advanced strategy combines the synthesis of the quinoline core and the esterification into a single step. For instance, a modified Pfitzinger reaction using isatin and a 1,3-dicarbonyl compound in the presence of an alcohol and trimethylchlorosilane (TMSCl) can directly yield the quinoline-4-carboxylate ester, bypassing the isolation of the carboxylic acid intermediate. [9]

Conclusion

The synthesis of quinoline-4-carboxylic acid methyl ester is a well-established process grounded in classic named reactions. The Pfitzinger and Doebner reactions offer robust and versatile pathways to the crucial carboxylic acid intermediate, with the choice between them guided by the desired substitution pattern and starting material availability. Subsequent Fischer-Speier esterification provides a straightforward and economical route to the final methyl ester. For challenging substrates, alternative esterification methods or innovative one-pot procedures offer effective solutions. A thorough understanding of the mechanisms and procedural nuances detailed in this guide empowers researchers to select and optimize the ideal synthetic strategy for their specific drug development and research objectives.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.

-

II P Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

-

MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

-

Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

-

Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

-

YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

-

Slideshare. (2022). synthesis of quinoline derivatives and its applications. [Link]

-

JOCPR. (n.d.). Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research. [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. (2023). benign and proficient procedure for preparation of quinoline derivatives. [Link]

-

Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]

-

YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link]

-

Synfacts. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Thieme. [Link]

-

ResearchGate. (2015). A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. [Link]

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

-

PubMed Central. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]

-

Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

-

Taylor & Francis Online. (2024). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

ResearchGate. (2014). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. [Link]

-

National Institutes of Health. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

-

ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

- Google Patents. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative.

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. ijsr.net [ijsr.net]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

biological activity of methyl quinoline-4-carboxylate.

An In-depth Technical Guide to the Biological Activity of Methyl Quinoline-4-carboxylate

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Within this privileged class, quinoline-4-carboxylic acid and its derivatives have attracted significant attention for their potent anticancer, antimicrobial, antimalarial, and neuroprotective properties. This technical guide focuses specifically on This compound , the methyl ester derivative of this important pharmacophore. We will provide an in-depth analysis of its synthesis, key biological activities, and mechanisms of action, contextualized by comparative data with its parent carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation into this promising class of molecules.

The Quinoline-4-Carboxylate Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring, a fusion of a benzene and a pyridine ring, is a structural motif present in natural alkaloids (e.g., quinine) and synthetic drugs with a vast range of therapeutic applications. The derivatization of this core, particularly at the 4-position with a carboxylic acid group, has proven to be a highly effective strategy for generating compounds with significant biological efficacy. The carboxylic acid moiety often serves as a critical binding group, forming key interactions with enzyme active sites, such as the salt bridge it can form with arginine residues. This scaffold is a versatile starting point for creating extensive chemical libraries, enabling detailed exploration of structure-activity relationships (SAR).

Synthesis and Chemical Profile of this compound

The synthesis of the quinoline-4-carboxylic acid core is typically achieved through classic condensation reactions such as the Doebner, Pfitzinger, or Friedländer syntheses. The Doebner reaction, a one-pot method involving an aniline, an aldehyde, and pyruvic acid, is a common and efficient route to 2-arylquinoline-4-carboxylic acids.

The subsequent conversion to this compound is a straightforward esterification reaction. A standard laboratory procedure involves reacting the parent carboxylic acid with methyl iodide in the presence of a base like potassium carbonate or cesium carbonate in a suitable solvent such as acetone or DMF.

Figure 1: General synthetic workflow for this compound.

Key Biological Activities and Therapeutic Potential

While much of the literature focuses on the broader class of quinoline-4-carboxylic acids, the esterified form, this compound, is a crucial analog. Esterification is a common medicinal chemistry strategy to modulate physicochemical properties like lipophilicity, which can significantly impact cell permeability, metabolic stability, and pharmacokinetic profiles.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents. They have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells. A key mechanism of action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH).

Mechanism: DHODH Inhibition DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells. By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis and ultimately arresting cell cycle progression. The quinoline-4-carboxylic acid core is thought to mimic the binding of brequinar, a known DHODH inhibitor.

A comparative analysis of quinoline-4-carboxylic acids and their corresponding methyl esters reveals a critical insight: the free carboxylic acid is often essential for potent DHODH inhibition. However, the methyl ester can act as a prodrug, being hydrolyzed intracellularly to the active carboxylic acid. Furthermore, in some cases, the ester form shows superior cytotoxic activity against cancer cell lines, suggesting that its improved permeability may lead to higher intracellular concentrations.

Table 1: Comparative in vitro activity of Quinoline-4-Carboxylic Acid vs. Methyl Ester Analogs

| Compound ID | R1 Substituent | R2 Moiety | hDHODH IC50 (μM) | HCT-116 Cytotoxicity IC50 (μM) |

| 14 | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 |

| 15 | 2'-pyridyl | -COOCH₃ | > 25 | 3.93 ± 0.65 |

| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 |

Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.

As shown in Table 1, compound 15 (the methyl ester) is a poor inhibitor of the isolated hDHODH enzyme compared to its parent acid 14 . However, it displays significantly greater cytotoxicity against the HCT-116 human colon cancer cell line. This supports the hypothesis that the ester's enhanced cell penetration is a key factor in its overall biological activity in a cellular context.

Antimicrobial Properties

Derivatives of quinoline-4-carboxylic acid have been reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. Studies have shown these compounds can elicit profound morphological changes in filamentous fungi, such as Botrytis cinerea, leading to the release of cytoplasmic content. This suggests a mechanism that may involve disruption of cell membrane integrity, as these derivatives have also been shown to increase the permeability of the plasmalemma of plant cells.

While quinoline-4-carboxamides have been noted to have weaker antimicrobial effects, the carboxylic acid derivatives show the highest activity. The methyl ester, by increasing lipophilicity, could potentially enhance penetration through microbial cell walls and membranes, making it a promising candidate for further antimicrobial drug development.

Neuroprotective Effects

The quinoline scaffold is being actively investigated for its potential in treating neurodegenerative diseases like Alzheimer's. A primary strategy is the development of multi-target-directed ligands (MTDLs). Many quinoline derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a clinically validated approach for the symptomatic treatment of Alzheimer's disease.

In this context, quinoline-O-carbamate derivatives have been designed as hybrids of the quinoline skeleton and rivastigmine (an approved AChE/BuChE inhibitor), showing promising dual inhibitory activity. The core quinoline-4-carboxylate structure serves as a valuable starting point for the synthesis of such multi-functional agents.

Antimalarial Potential

Quinoline-based drugs like chloroquine and quinine are historically among the most important antimalarial agents. Modern drug discovery efforts continue to leverage this scaffold. Notably, a series of quinoline-4-carboxamides were identified from a phenotypic screen and optimized to produce lead molecules with potent, low-nanomolar activity against Plasmodium falciparum. The lead compound from this series was found to act via a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite. While this research focused on carboxamides, it highlights the potential of the quinoline-4-carboxylate core as a foundation for developing novel antimalarial agents.

Mechanistic Insights & Key Pathways

The biological activity of this compound and its parent acid is often dictated by their ability to interact with specific enzymatic targets. The inhibition of DHODH in the pyrimidine synthesis pathway is a prime example of its anticancer mechanism.

Figure 2: Inhibition of the de novo pyrimidine synthesis pathway by quinoline-4-carboxylates.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the protocols described below are designed as self-validating systems, including necessary controls for robust data interpretation.

Synthesis of 2-Arylquinoline-4-carboxylic Acid (Doebner Reaction)

This protocol describes a general one-pot synthesis.

-

Reagent Preparation: Prepare a solution of the desired aniline (1.0 eq.), substituted benzaldehyde (1.1 eq.), and pyruvic acid (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).

-

Reaction: Combine the reagents in a round-bottom flask equipped with a reflux condenser.

-

Heating: Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then water to remove unreacted starting materials. The product can be further purified by recrystallization if necessary.

-

Characterization: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Esterification to Methyl 2-Arylquinoline-4-carboxylate

-

Reagent Preparation: Suspend the synthesized 2-arylquinoline-4-carboxylic acid (1.0 eq.) and potassium carbonate (5.0 eq.) in acetone or DMF.

-

Reaction: Add methyl iodide (5.0 eq.) to the suspension.

-

Heating: Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter off the inorganic salts. Evaporate the solvent in vacuo.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester. Purify further using column chromatography on silica gel if required.

-

Characterization: Confirm the structure of the methyl ester by ¹H-NMR, observing the appearance of a singlet peak around 3.9 ppm corresponding to the methoxy protons.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity, serving as an indicator of cell viability and proliferation.

Figure 3: Standard workflow for the MTT cell viability assay.

Detailed Steps:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound in the appropriate cell culture medium. Replace the old medium with the compound-containing medium.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Summary and Future Directions

This compound and its parent scaffold represent a highly versatile and potent class of compounds with a diverse range of biological activities. The core structure is a validated starting point for developing inhibitors of key therapeutic targets in oncology (DHODH), infectious disease, and neurodegeneration (AChE).

The comparative data between the carboxylic acid and its methyl ester underscore a fundamental principle in drug design: the balance between target engagement and cellular permeability. While the free acid is often required for direct enzyme inhibition, the ester can function as an effective prodrug, enhancing bioavailability and overall cellular efficacy.

Future research should focus on:

-

Expanded SAR Studies: Synthesizing and screening a broader library of ester derivatives (e.g., ethyl, propyl) to fine-tune pharmacokinetic properties.

-

Prodrug Strategy Optimization: Investigating other prodrug moieties to target specific tissues or improve metabolic stability.

-

In Vivo Efficacy: Advancing the most potent compounds from in vitro assays into preclinical animal models to evaluate their efficacy and safety profiles.

-

Mechanism of Action: Further elucidating the precise molecular interactions with target enzymes through co-crystallization studies and exploring other potential biological targets.

By leveraging the foundational knowledge presented in this guide, researchers can continue to unlock the full therapeutic potential of the quinoline-4-carboxylate scaffold.

References

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019-08-13).

-

Strigácová, J., Hudecová, D., Varecka, L., Lásiková, A., & Végh, D. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-309. [Link]

- Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. BenchChem.

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

- A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents. BenchChem.

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2000). ResearchGate. [Link]

-

Erugu, Y., Sangepu, B., et al. DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar. [Link]

-

Li, Q., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central. [Link]

-

Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using... ResearchGate. [Link]

-

Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. Taylor & Francis Online. [Link]

-

Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

-

Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

-

Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). National Institutes of Health. [Link]

-

Ghamari, N., et al. (2019). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PubMed Central. [Link]

-

Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. (2021). AIP Publishing. [Link]

-

Wassila, S., et al. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Walsh Medical Media. [Link]

-

Kido, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

-

Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Auctor-e. [Link]

-

Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

An In-Depth Technical Guide to the Discovery of Methyl Quinoline-4-Carboxylate Derivatives

<Step>

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on a specific, highly promising subclass: methyl quinoline-4-carboxylate derivatives. These compounds have emerged as versatile precursors and potent agents in their own right, demonstrating significant potential across therapeutic areas, particularly in oncology and infectious diseases. We will explore the core synthetic strategies, delve into their diverse biological activities with a focus on anticancer mechanisms, dissect structure-activity relationships, and provide actionable experimental protocols for researchers in the field. This document is intended to serve as a practical and authoritative resource for scientists engaged in drug discovery and development.

Synthetic Pathways: From Classic Reactions to Modern Innovations

The construction of the quinoline-4-carboxylate core is primarily achieved through well-established condensation reactions, with the Doebner and Pfitzinger reactions being the most common.

-

The Doebner Reaction: This is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid.[2][3] The reaction proceeds through the formation of an azomethine (Schiff base) intermediate, followed by a cyclization and subsequent oxidation to yield the quinoline-4-carboxylic acid.[3] Esterification to the methyl carboxylate is then performed as a subsequent step. Modern iterations of this reaction focus on green chemistry principles, employing solvent-free conditions, microwave irradiation, or novel catalysts to improve yields and reduce reaction times.

-

The Pfitzinger Reaction: This pathway utilizes isatin or its derivatives, which are condensed with a carbonyl compound containing an α-methylene group in the presence of a base.[2][4] This method is particularly useful for accessing 2-substituted or 2,3-disubstituted quinoline-4-carboxylic acids.[2]

-

Esterification: Once the quinoline-4-carboxylic acid is synthesized, the final step is esterification. A common and straightforward method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, highlighting the key stages from starting materials to the final product.

Caption: Generalized Synthetic Workflow.

Biological Activities and Therapeutic Potential

This compound derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, antimalarial, and, most notably, anticancer properties.[5][6][7]

Anticancer Activity: A Multi-Targeted Approach

The quinoline nucleus is a key pharmacophore in a number of anticancer agents.[8][9] Derivatives of this compound exert their antiproliferative effects through diverse and sophisticated mechanisms.[10][11]

-

Inhibition of Protein Kinases: Many cancers are driven by aberrant protein kinase activity. Quinoline derivatives have been successfully designed as inhibitors of various kinases, including Pim-1 kinase, Vascular Endothelial Growth Factor Receptors (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1][8][9] By blocking these enzymes, the compounds can halt signaling pathways that are crucial for cancer cell growth, proliferation, and survival.[1][11] For example, certain derivatives have shown potent inhibitory activity against Pim-1 kinase, which is upregulated in many human malignancies and promotes cell development.[8]

-

DNA Intercalation and Topoisomerase Inhibition: A classic anticancer mechanism for quinoline-based compounds is their ability to intercalate into the DNA double helix.[8][10] This physical obstruction interferes with DNA replication and transcription. Furthermore, many of these compounds stabilize the complex between DNA and topoisomerase II, an enzyme critical for managing DNA topology, which leads to double-stranded DNA breaks and ultimately triggers apoptosis (programmed cell death).[8][10]

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): Some quinoline-4-carboxylic acids are potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[12][13] Cancer cells have a high demand for pyrimidines for DNA and RNA synthesis. By blocking this pathway, these compounds effectively starve cancer cells of essential building blocks, leading to the arrest of cell growth.[13] The carboxylic acid (or carboxylate) moiety at the C-4 position is crucial for this inhibitory activity.[12][13]

Visualizing a Key Anticancer Mechanism

This diagram illustrates the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for quinoline-based anticancer agents.

Caption: Inhibition of RTK Signaling.

Antimicrobial Activity

Quinoline-4-carboxylic acid derivatives have also been investigated for their antimicrobial properties.[5][6] They show activity against both Gram-positive and Gram-negative bacteria.[6] The primary mechanism for older quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13] This leads to lethal double-stranded DNA breaks in the bacteria.[13] While the methyl ester derivatives may act as prodrugs requiring hydrolysis to the active carboxylic acid, their potential as antimicrobial agents remains an active area of research.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is paramount in medicinal chemistry for optimizing lead compounds. For quinoline-4-carboxylates, several key structural features have been identified as critical for activity.[12]

-

C4-Position: The carboxylate group (or an ester that can be hydrolyzed to it) at the C-4 position is often essential for activity, particularly for DHODH inhibition and antibacterial action.[12][13] It frequently acts as a key binding motif, forming crucial interactions within the enzyme's active site.[13]

-

C2-Position: This position is a key point for diversification. The introduction of bulky, hydrophobic substituents, such as aryl or biphenyl groups, is often necessary for potent activity.[12] For instance, in the DHODH inhibitor Brequinar Sodium, a fluorinated biphenyl group at C2 is critical for its high potency.[12]

-

The Benzo Ring (C5-C8): Substitutions on the fused benzene ring can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties. Halogen substitutions, such as chlorine at C7 or fluorine at C6, are common and often enhance activity.[14]

Visualizing Key SAR Points

The following diagram highlights the critical positions on the quinoline-4-carboxylate scaffold for modification and their general impact on biological activity.

Caption: Key SAR points on the quinoline scaffold.

Key Methodologies and Protocols

To ensure the trustworthiness and reproducibility of research, detailed protocols are essential. Below are representative, step-by-step methodologies for the synthesis and biological evaluation of a this compound derivative.

Protocol: Synthesis of Methyl 2-phenylquinoline-4-carboxylate via Doebner Reaction

Objective: To synthesize a representative quinoline-4-carboxylic acid and subsequently convert it to its methyl ester.

Materials:

-

Aniline

-

Benzaldehyde

-

Pyruvic acid

-

Ethanol (absolute)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Hydrochloric acid (1M)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Procedure:

Step 1: Synthesis of 2-phenylquinoline-4-carboxylic acid

-

In a 250 mL round-bottom flask, dissolve aniline (0.1 mol) and benzaldehyde (0.1 mol) in 100 mL of absolute ethanol.

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add pyruvic acid (0.1 mol) to the mixture. Causality Note: The initial reaction forms the Schiff base intermediate. Pyruvic acid then participates in the cyclization. Ethanol serves as a suitable solvent for all reactants.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product will often precipitate.

-

Filter the solid precipitate and wash it with cold ethanol.

-

To purify, re-dissolve the crude solid in a saturated sodium bicarbonate solution, filter to remove any insoluble impurities, and then re-precipitate the carboxylic acid by acidifying the filtrate with 1M HCl until pH ~4-5.

-

Filter the purified solid, wash with cold water, and dry under vacuum.

Step 2: Esterification to Methyl 2-phenylquinoline-4-carboxylate

-

Suspend the dried 2-phenylquinoline-4-carboxylic acid (0.05 mol) in 100 mL of anhydrous methanol in a round-bottom flask.

-

Carefully add 2-3 mL of concentrated sulfuric acid dropwise while cooling the flask in an ice bath. Causality Note: Sulfuric acid acts as a catalyst for the Fischer esterification. Anhydrous conditions are crucial to drive the equilibrium towards the product.

-

Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

-

Cool the mixture and neutralize it carefully with a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude methyl ester.

-

Purify the product by column chromatography or recrystallization. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of a synthesized derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7 - breast cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Synthesized this compound derivative

-

Dimethyl sulfoxide (DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂. Causality Note: This allows the cells to adhere and enter a logarithmic growth phase, ensuring a healthy and responsive cell population for the assay.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in the complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be <0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

-

Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Anticancer Activity

The following table summarizes hypothetical IC₅₀ values for a series of this compound derivatives against various cancer cell lines, illustrating a typical format for presenting such data.

| Compound ID | R² Substituent | R⁷ Substituent | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |

| MQC-01 | Phenyl | H | 12.5 | 18.2 | 25.1 |

| MQC-02 | 4-F-Phenyl | H | 8.3 | 11.4 | 15.8 |

| MQC-03 | 4-Cl-Phenyl | H | 7.9 | 10.1 | 14.2 |

| MQC-04 | Phenyl | Cl | 5.1 | 7.6 | 9.9 |

| MQC-05 | 4-F-Phenyl | Cl | 1.8 | 2.5 | 3.4 |

Future Perspectives and Challenges

The field of this compound derivatives is ripe with opportunity. Future research will likely focus on:

-

Improving Selectivity: A major challenge in anticancer drug development is achieving selectivity for cancer cells over healthy cells.[11] Future designs will incorporate functionalities aimed at targeting specific cancer biomarkers or exploiting unique aspects of tumor microenvironments.

-

Overcoming Drug Resistance: The development of resistance is a common failure point for chemotherapy.[11] Synthesizing hybrid molecules that combine the quinoline scaffold with other pharmacophores known to circumvent resistance mechanisms is a promising strategy.

-

Exploring New Therapeutic Areas: While oncology is a major focus, the broad biological activity of these compounds suggests their potential application in neurodegenerative diseases, viral infections, and other areas should be systematically explored.

The versatility of the quinoline-4-carboxylate scaffold, combined with well-established synthetic routes and a growing understanding of its biological targets, ensures that it will remain a highly valuable platform for the discovery of new therapeutic agents for years to come.

References

- Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.

- Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.

- BenchChem. (2025). The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide. BenchChem Technical Guides.

- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.

- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.

- Various Authors. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities.

-

Bucharov, M., et al. (1998). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 43(4), 383-387. [Link]

-

Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. [Link]

-

Hudecova, D., et al. (1998). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

-

Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

-

Various Authors. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

-

Various Authors. (2021). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings, 2372(1), 050012. [Link]

-

Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Antimalarials. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijmphs.com [ijmphs.com]

- 9. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pharmacy180.com [pharmacy180.com]

A Comprehensive Technical Guide to Methyl Quinoline-4-carboxylate (CAS No. 21233-61-4) for Drug Discovery and Development

This guide serves as a technical deep-dive into methyl quinoline-4-carboxylate, a pivotal molecular scaffold for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the compound's synthesis, mechanistic relevance, and strategic applications, providing the causal insights necessary for its effective utilization in modern research endeavors.

Introduction: The Significance of a Privileged Scaffold

This compound, identified by the CAS Number 21233-61-4 , is more than a mere chemical intermediate; it is a derivative of the quinoline-4-carboxylic acid core, a structure widely recognized as a "privileged scaffold" in medicinal chemistry.[1] The quinoline ring system, a fusion of benzene and pyridine rings, is a common motif in natural alkaloids and has been a cornerstone in the development of therapeutic agents for decades, particularly in the realm of antimalarials. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the design of next-generation therapeutics targeting cancer, inflammation, and infectious diseases.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The key identifiers and computed physicochemical properties for this compound are summarized below, providing a clear data-driven profile of the molecule.

| Property | Value | Source |

| CAS Number | 21233-61-4 | [2][3] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₁H₉NO₂ | [2][3][5] |

| Molecular Weight | 187.19 g/mol | [3][5] |

| InChIKey | KPZUGRPXEZGEGE-UHFFFAOYSA-N | [6] |

| Canonical SMILES | COC(=O)C1=CC=NC2=CC=CC=C12 | [2][6] |

| Monoisotopic Mass | 187.06332 Da | [6] |

| Predicted XlogP | 0.8 | [6] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically approached as a two-stage process: first, the construction of the foundational quinoline-4-carboxylic acid core, followed by its esterification. This strategy is common because the core synthesis reactions often yield the carboxylic acid, while the methyl ester serves as a more versatile and less polar intermediate for subsequent modifications, such as cross-coupling reactions.[7]

Stage 1: Synthesis of the Quinoline-4-Carboxylic Acid Core via Pfitzinger Reaction

The Pfitzinger reaction is a robust and highly adaptable method for synthesizing substituted quinoline-4-carboxylic acids.[8] It involves the condensation of an isatin derivative with a carbonyl compound that possesses an α-methylene group, facilitated by a base.[8]

Mechanistic Rationale: The reaction begins with the base-catalyzed hydrolysis and opening of the isatin lactam ring to form an isatinate salt. This intermediate then undergoes a condensation reaction with the enolate of the carbonyl compound to form a Schiff base, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product.[8] The choice of a strong base like potassium hydroxide is critical to drive the initial ring-opening to completion.

Caption: Experimental workflow for the Pfitzinger condensation.

Experimental Protocol: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acid [8]

-

Base Preparation: In a suitable round-bottom flask, dissolve potassium hydroxide (10 g) in 95% ethanol (~30 mL) with stirring to create a 33% (w/v) solution. Note: This dissolution is exothermic and should be handled with care.

-

Isatin Ring Opening: To the stirred KOH solution, add isatin (5.0 g). Stir at room temperature for 30-45 minutes. The color change from orange to yellow typically indicates the formation of the potassium isatinate intermediate.

-

Carbonyl Addition: Add a stoichiometric equivalent of the chosen carbonyl compound (e.g., acetophenone, ~4.1 mL) dropwise to the reaction mixture.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Acidification: After cooling to room temperature, carefully acidify the mixture with an appropriate acid (e.g., hydrochloric acid) until the pH is acidic, causing the quinoline-4-carboxylic acid to precipitate.

-

Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation, then collect the solid product by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Stage 2: Fischer Esterification to this compound

With the carboxylic acid core in hand, the final step is a straightforward esterification. The Fischer-Speier esterification is a classic, acid-catalyzed method that is highly effective for this transformation.

Mechanistic Rationale: The process involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final methyl ester product. Using methanol as the solvent ensures a large excess, driving the equilibrium towards the product side.

Caption: General workflow for Fischer esterification.

Experimental Protocol: Synthesis of this compound [9]

-

Reaction Setup: Suspend quinoline-4-carboxylic acid (1 equivalent) in an excess of methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically overnight) until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Cool the mixture to room temperature and neutralize the acid catalyst with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Applications in Medicinal Chemistry and Drug Development

The value of this compound lies in its utility as a precursor to a host of biologically active molecules. The quinoline-4-carboxylic acid scaffold is a key pharmacophore that engages with numerous biological targets.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[1] The rapid division of cancer cells and activated immune cells is highly dependent on this pathway, making DHODH a prime target for anticancer and autoimmune therapies.

Mechanism of Action: The quinoline-4-carboxylic acid core effectively mimics the carboxylate moiety of brequinar, a well-known DHODH inhibitor, allowing it to form crucial electrostatic interactions within the enzyme's active site.[1][10] Researchers have successfully designed potent inhibitors by modifying the quinoline scaffold to form new hydrogen-bonding interactions with key residues like T63 and Y356.[7][10] This structure-guided approach has led to compounds with low nanomolar IC₅₀ values and significant oral bioavailability.[10]

Caption: Inhibition of the pyrimidine biosynthesis pathway.

Antimalarial and Other Therapeutic Applications

The quinoline core is historically significant in the fight against malaria. More recently, quinoline-4-carboxamides, which are readily synthesized from the corresponding acid or ester, have been identified as a promising class of antimalarials.[11] A focused medicinal chemistry program optimized an initial screening hit into preclinical candidates with low nanomolar potency and excellent in vivo oral efficacy in mouse models of malaria.[11]

Furthermore, this compound itself has been reported as a potent inhibitor of secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes.[2] The parent acid scaffold has also demonstrated antioxidant properties in various assays.[12]

Analytical and Spectroscopic Characterization

Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic methods is typically employed.

| Analytical Method | Expected Observations |

| Mass Spectrometry (MS) | Predicted m/z for common adducts: [M+H]⁺ at 188.07060, [M+Na]⁺ at 210.05254.[6] |

| FTIR Spectroscopy | Characteristic absorption peaks for: C=O stretch (ester) ~1720 cm⁻¹, C=N/C=C stretches (quinoline ring) ~1600-1450 cm⁻¹, aromatic C-H stretches >3000 cm⁻¹.[12] |

| ¹H NMR Spectroscopy | Aromatic protons on the quinoline ring (multiplets, ~7.5-9.0 ppm), singlet for the methyl ester protons (-OCH₃) ~4.0 ppm. |

| ¹³C NMR Spectroscopy | Resonances for the ester carbonyl carbon (~165 ppm), aromatic carbons (~120-150 ppm), and the methyl ester carbon (~53 ppm). |

Conclusion

This compound (CAS No. 21233-61-4) stands out as a high-value building block for modern drug discovery. Its straightforward synthesis from readily available precursors via established reactions like the Pfitzinger condensation and Fischer esterification makes it highly accessible. Its structural role as a key pharmacophore, particularly in the development of DHODH inhibitors and antimalarials, underscores its continued relevance. This guide provides the foundational knowledge and practical protocols for researchers to confidently leverage this versatile compound in their pursuit of novel therapeutic agents.

References

-

Specifications of this compound . Capot Chemical Co., Ltd. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase . National Center for Biotechnology Information (NIH). [Link]

-

Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins . Synfacts. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES . Revues Scientifiques Marocaines. [Link]

-

2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 . PubChem, National Center for Biotechnology Information (NIH). [Link]

-

This compound | C11H9NO2 | CID 3002895 . PubChem, National Center for Biotechnology Information (NIH). [Link]

-

Methyl 2-(2-pyridyl)quinoline-4-carboxylate . ResearchGate. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction . PubMed Central, National Center for Biotechnology Information (NIH). [Link]

-

This compound (C11H9NO2) . PubChemLite. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction . ACS Publications. [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction . UI Scholars Hub. [Link]

-

Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction . Royal Society of Chemistry. [Link]

-

Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester - Optional[MS (GC)] - Spectrum . SpectraBase. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review . ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase . ACS Publications. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy . National Center for Biotechnology Information (NIH). [Link]

Sources

- 1. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]

- 2. This compound | 21233-61-4 | WAA23361 [biosynth.com]

- 3. This compound,(CAS# 21233-61-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound | C11H9NO2 | CID 3002895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.cn [capotchem.cn]

- 6. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

Introduction: The Quinoline-4-Carboxylate Scaffold - A Privileged Motif in Drug Discovery

An In-Depth Technical Guide on the Core Mechanisms of Action of Quinoline-4-Carboxylate Derivatives

The quinoline ring system is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among its various isomeric forms, the quinoline-4-carboxylic acid moiety and its ester and amide derivatives have emerged as particularly "privileged" structures. This is due to their ability to interact with a diverse range of biological targets, leading to therapeutic applications in oncology, infectious diseases, and immunology.[2] This guide provides a detailed exploration of the primary mechanisms of action through which these compounds exert their effects, moving beyond a singular focus on methyl quinoline-4-carboxylate to a broader, more functionally relevant analysis of the entire class of quinoline-4-carboxylate derivatives. We will delve into the molecular intricacies of their interactions with key enzymes and cellular components, supported by quantitative data and detailed experimental protocols to provide a comprehensive resource for researchers and drug development professionals.

Chapter 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH) - A Cornerstone of Antiproliferative and Antiviral Activity

A primary and extensively studied mechanism of action for quinoline-4-carboxylate derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[3] This enzyme is a critical player in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[4]

The Central Role of DHODH in Pyrimidine Biosynthesis

DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[5] This pathway is crucial for rapidly proliferating cells, such as cancer cells, activated immune cells, and virus-infected cells, which have a high demand for nucleotides.[6][7] By inhibiting DHODH, quinoline-4-carboxylate derivatives effectively starve these cells of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest and inhibition of proliferation or replication.[3][5]

Molecular Mechanism of DHODH Inhibition

Structure-activity relationship (SAR) studies and co-crystal structures have revealed the key interactions between quinoline-4-carboxylate inhibitors and DHODH.[3] These compounds typically bind to the ubiquinone-binding site of the enzyme, preventing the natural electron acceptor from participating in the catalytic cycle.[2] The carboxylate group at the 4-position of the quinoline ring is crucial for activity, often forming a salt bridge with a conserved arginine residue (e.g., R136 in human DHODH) and a hydrogen bond with a glutamine residue (e.g., Q47) in the active site.[3] The quinoline core and substituents at the 2-position engage in hydrophobic interactions within a channel of nonpolar residues, further stabilizing the inhibitor-enzyme complex.[3][8]

Quantitative Data: Potency of Representative DHODH Inhibitors

The following table summarizes the inhibitory potency of several key quinoline-4-carboxylate derivatives against human DHODH.

| Compound | DHODH IC50 | Reference |

| Brequinar | ~20 nM | [9] |

| Analogue 41 | 9.71 ± 1.4 nM | [1][3] |

| Analogue 43 | 26.2 ± 1.8 nM | [1][3] |

| Analogue 1 | 260 nM | [10] |

| Analogue 2 | 1.0 nM | [10] |

Signaling Pathway: De Novo Pyrimidine Biosynthesis Inhibition

Caption: Inhibition of DHODH by quinoline-4-carboxylates blocks pyrimidine synthesis.

Experimental Protocol: In Vitro DHODH Inhibition Assay

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, coupled to the oxidation of dihydroorotate by DHODH.[9][11]

Materials:

-

Purified recombinant human DHODH

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Dihydroorotate (DHO) stock solution (e.g., 10 mM in DMSO)

-

2,6-dichloroindophenol (DCIP) stock solution (e.g., 2.5 mM in Assay Buffer)

-

Coenzyme Q10 stock solution (e.g., 10 mM in DMSO)

-

Test compounds (e.g., this compound derivatives) in DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 2 µL of each compound dilution (or DMSO for control).

-

Add 178 µL of the DHODH enzyme solution in Assay Buffer to each well.

-

Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

-

Prepare a reaction mix containing DHO, DCIP, and Coenzyme Q10 in the Assay Buffer to achieve final concentrations of 500 µM, 200 µM, and 100 µM, respectively, in the final 200 µL reaction volume.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Chapter 2: Inhibition of Plasmodium falciparum Elongation Factor 2 (PfEF2) - A Novel Antimalarial Mechanism

A distinct and novel mechanism of action has been identified for certain quinoline-4-carboxamide derivatives, which exhibit potent antimalarial activity through the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2).[12][13]

The Role of PfEF2 in Parasite Protein Synthesis

PfEF2 is a crucial protein in the malaria parasite's life cycle, responsible for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis.[14][15] This process is essential for the production of proteins required for the parasite's survival, growth, and replication.[14] By targeting this vital component of the parasite's translational machinery, these inhibitors effectively halt protein production, leading to parasite death.[12][14]

Mechanism of PfEF2 Inhibition

Quinoline-4-carboxamide derivatives bind to PfEF2, interfering with its function and thereby stalling the elongation phase of protein synthesis.[12][14] This leads to an accumulation of incomplete and non-functional proteins within the parasite, ultimately proving lethal.[14] A key advantage of this mechanism is its high selectivity for the parasite's EF2 over the human ortholog, which minimizes potential host toxicity.[14]

Visualization: Inhibition of Protein Synthesis

Caption: Quinoline-4-carboxamides inhibit PfEF2, halting ribosomal translocation.

Experimental Protocol: In Vitro Translation (IVT) Assay for PfEF2 Inhibition

This assay utilizes a P. falciparum lysate-based expression system to monitor the translation of a luciferase reporter gene, providing a direct measure of protein synthesis inhibition.[16]

Materials:

-

P. falciparum cell lysate

-

Luciferase reporter mRNA

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

Test compounds

-

Luciferase assay reagent

-

384-well plate

-

Luminometer

Procedure:

-

Prepare serial dilutions of test compounds in DMSO.

-

In a 384-well plate, add the test compounds to the P. falciparum lysate.

-

Add the luciferase mRNA, amino acid mixture, and energy source to initiate the translation reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Add the luciferase assay reagent to each well to measure the amount of newly synthesized luciferase.

-

Measure the luminescence using a plate reader.

-

A counterscreen using purified luciferase is performed to eliminate compounds that directly inhibit the reporter enzyme.[16]

-

Calculate the percent inhibition of translation for each compound concentration and determine the IC50 value.

Chapter 3: Disruption of Microtubule Dynamics via Tubulin Polymerization Inhibition